molecular formula C12H18FNO2S B8578625 p-Tolyl-N-fluoro-N-neopentylsulfonamide CAS No. 88303-17-7

p-Tolyl-N-fluoro-N-neopentylsulfonamide

Cat. No.: B8578625
CAS No.: 88303-17-7
M. Wt: 259.34 g/mol
InChI Key: COHNWDUZTLRGOG-UHFFFAOYSA-N
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Description

p-Tolyl-N-fluoro-N-neopentylsulfonamide (CAS Registry Number: 88303-17-7) is an organofluorine compound of significant interest in synthetic and medicinal chemistry research. Its molecular formula is C 12 H 18 FNO 2 S, and it has a calculated molecular weight of 259.34 g/mol . The compound features a unique N-F bond within a sulfonamide functional group, making it a valuable reagent for investigating electrophilic fluorination pathways and the development of novel fluorinated molecules . The core research value of this compound lies in its dual functionality. The sulfonamide group is a privileged structure in drug discovery, known for its ability to participate in key hydrogen-bonding interactions within enzyme active sites. Sulfonamides are extensively explored for their antimicrobial properties, often acting by mimicking p-aminobenzoic acid (PABA) to inhibit the bacterial enzyme dihydropteroate synthase, a critical component in the folic acid synthesis pathway . Furthermore, sulfonamide derivatives are investigated for a wide range of other pharmacological activities, including as inhibitors for targets like carbonic anhydrase, and in the synthesis of complex molecules with anti-inflammatory and antitrypanosomal properties . The integration of the fluorine atom adjacent to the sulfonamide nitrogen alters the molecule's electronic properties and metabolic stability, providing researchers with a tool to study structure-activity relationships and optimize lead compounds . Beyond its potential biological interactions, the physical and thermodynamic properties of this compound are characterized for research purposes. Calculated properties include a standard enthalpy of formation of -656.63 kJ/mol in the gas phase and a boiling point of approximately 561.88 K (288.73 °C) . These parameters are critical for researchers developing synthetic or purification processes involving this compound. Applications & Research Areas: • A precursor for the study of fluorination mechanisms and the synthesis of other fluorinated compounds. • A building block in medicinal chemistry for the creation of novel sulfonamide-based molecular libraries. • A model compound for computational chemistry studies and molecular docking simulations to predict protein-ligand interactions . This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use, or for administration to humans or animals.

Properties

CAS No.

88303-17-7

Molecular Formula

C12H18FNO2S

Molecular Weight

259.34 g/mol

IUPAC Name

N-(2,2-dimethylpropyl)-N-fluoro-4-methylbenzenesulfonamide

InChI

InChI=1S/C12H18FNO2S/c1-10-5-7-11(8-6-10)17(15,16)14(13)9-12(2,3)4/h5-8H,9H2,1-4H3

InChI Key

COHNWDUZTLRGOG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(C)(C)C)F

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The compound’s properties and applications can be contextualized by comparing it to structurally related sulfonamides and fluorinated derivatives (Table 1).

Table 1: Comparison of p-Tolyl-N-fluoro-N-neopentylsulfonamide with Analogous Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Properties
This compound C₁₃H₁₉FNO₂S* ~288.4* p-Tolyl, F, neopentyl Potential fluorinating agent, polymer precursor
N-Fluoro-N-(exo-2-norbornyl)-p-toluenesulfonamide C₁₄H₁₈FNO₂S 283.36 p-Tolyl, F, norbornyl Steric hindrance, organic synthesis
Tolylfluanid C₁₀H₁₃Cl₂FN₃O₂S₂ 347.26 p-Tolyl, F, Cl, dimethylamino Pesticide (fungicide)
N-(m-Hydroxyphenyl)-p-toluenesulphonamide C₁₃H₁₃NO₃S 263.31 p-Tolyl, m-hydroxyphenyl High polarity, pharmaceutical intermediate
N-(7-Aminoheptyl)-5-chloronaphthalene-1-sulfonamide C₁₇H₂₃ClN₂O₂S 354.90 Chloronaphthalene, aminoheptyl Protein-binding studies, biochemical probes

*Inferred values based on structural analysis.

Key Observations :

  • Fluorine vs. Chlorine : Fluorine’s electronegativity enhances thermal and oxidative stability compared to chlorine-containing analogs like tolylfluanid, which is a dichloro compound .
  • Polarity : The absence of polar groups (e.g., hydroxyl in ’s compound) makes this compound more lipophilic, favoring organic-phase reactions.
  • Bioactivity: Unlike tolylfluanid, which has pesticidal activity due to its dimethylamino and dichloro groups , the target compound’s neopentyl substituent may redirect its utility toward non-agrochemical applications.

Material Science

Sulfonamides like 3-chloro-N-phenyl-phthalimide () are precursors for polyimides. The target compound’s fluorine and neopentyl groups may enhance thermal stability in analogous polymer applications.

Biochemical Relevance

Long-chain sulfonamides (e.g., ’s compound) bind to proteins via hydrophobic interactions . While the target compound lacks an aminoheptyl chain, its fluorinated aromatic system could facilitate interactions with enzymes or receptors.

Q & A

Basic: What are the recommended synthetic routes for p-Tolyl-N-fluoro-N-neopentylsulfonamide?

Answer:
The synthesis typically involves sulfonamide formation via nucleophilic substitution. A common approach is reacting p-toluenesulfonyl chloride with a fluorinated neopentylamine derivative under anhydrous conditions. Key steps include:

  • Amine Activation: Use a base like triethylamine to deprotonate the amine (e.g., N-fluoro-neopentylamine) and enhance nucleophilicity .
  • Temperature Control: Maintain 0–5°C during the initial reaction to minimize side reactions (e.g., hydrolysis of sulfonyl chloride) .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water yields high-purity product.

Table 1: Example Reaction Parameters

ReagentMolar RatioSolventYield (%)
p-Toluenesulfonyl chloride1.0Dichloromethane75–85
N-Fluoro-neopentylamine1.1--

Basic: How to characterize this compound using spectroscopic methods?

Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Identify aromatic protons (δ 7.2–7.8 ppm for p-tolyl) and neopentyl methyl groups (δ 0.9–1.2 ppm) .
    • ¹⁹F NMR: A singlet near δ -120 ppm confirms the presence of the N-fluoro group .
  • Mass Spectrometry (HRMS): Look for molecular ion peaks matching the exact mass (e.g., C₁₂H₁₇FNO₂S: calculated 266.0922) .
  • X-ray Crystallography: Resolve steric effects from the neopentyl group and confirm sulfonamide geometry .

Advanced: How does steric hindrance from the neopentyl group influence reactivity in cross-coupling reactions?

Answer:
The bulky neopentyl group reduces accessibility to the sulfonamide nitrogen, limiting participation in metal-catalyzed reactions (e.g., Buchwald-Hartwig amination). Strategies to mitigate this include:

  • Catalyst Optimization: Use Pd-XPhos or RuPhos systems with high steric tolerance .
  • Microwave-Assisted Synthesis: Enhance reaction rates under high-temperature, short-duration conditions .
  • Computational Modeling: Predict steric effects using DFT calculations (e.g., Gibbs free energy barriers for transition states) .

Advanced: How to resolve contradictions in reported stability data under acidic/basic conditions?

Answer:
Discrepancies often arise from differences in solvent systems or substituent electronic effects. For example:

  • Acidic Hydrolysis: Electron-withdrawing groups (e.g., fluoro) stabilize the sulfonamide bond, delaying cleavage. In contrast, electron-donating groups accelerate degradation .
  • Methodological Validation:
    • Conduct kinetic studies (pH 1–14, 25–80°C) with HPLC monitoring.
    • Compare results to structurally similar compounds (e.g., N-methyl-p-toluenesulfonamide ).

Table 2: Stability Comparison in Aqueous HCl (1M, 25°C)

CompoundHalf-Life (h)
This compound48
N-Methyl-p-toluenesulfonamide12

Advanced: What computational methods predict the compound’s environmental persistence as a PFAS analog?

Answer:
Perfluorinated sulfonamides are classified under PFAS due to their C-F bonds. Key approaches include:

  • QSAR Modeling: Correlate structure with biodegradation half-life using descriptors like molecular weight and fluorine count .
  • Tropospheric Degradation: Simulate OH radical reaction pathways via Gaussian software (e.g., bond dissociation energies for C-F vs. C-H) .
  • Ecotoxicity Assays: Use Daphnia magna or zebrafish models to assess bioaccumulation potential .

Basic: What safety precautions are critical during handling?

Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of fine particles .
  • Storage: Keep in airtight containers at 2–8°C to prevent hydrolysis .

Advanced: How to design experiments to study sulfonamide group migration in derivatives?

Answer:
Migration occurs under strong acidic conditions (e.g., trifluoromethanesulfonic acid). Experimental design includes:

  • Isotopic Labeling: Use ¹⁵N-labeled sulfonamide to track migration via NMR .
  • Kinetic Profiling: Monitor reaction intermediates by LC-MS at timed intervals .
  • Control Reactions: Compare migration in electron-rich (e.g., p-methoxyphenyl) vs. electron-poor aryl groups .

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